molecular formula C10H7NO2S B1585536 1,8-Naphthosultam CAS No. 603-72-5

1,8-Naphthosultam

Cat. No.: B1585536
CAS No.: 603-72-5
M. Wt: 205.23 g/mol
InChI Key: HOBYPSNNFBRLIX-UHFFFAOYSA-N
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Description

2H-Naphth(1,8-cd)isothiazole 1,1-dioxide, also known as NITD, is a heterocyclic compound which belongs to the family of isothiazoles . It is a grey-green to brown-grey or grey powder .


Molecular Structure Analysis

The molecular formula of 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide is C10H7NO2S . It has a molecular weight of 205.23 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide are as follows :

Scientific Research Applications

Receptor Binding and Antagonist Activity

Research indicates that derivatives of 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide, specifically 2-(aminoalkyl)naphth[1,8-cd]isothiazole 1,1-dioxides, have high affinity for the 5-HT2 receptor, with some compounds displaying potent and selective antagonistic properties. For example, compound RP 62203 showed high affinity for the 5-HT2 receptor, with over 100 times higher affinity than its affinity for alpha 1 and D2 receptors. This suggests its potential as a serotonin antagonist, potentially useful in the treatment of psychiatric disorders or other medical conditions related to serotonin regulation (Malleron et al., 1991).

Radiopharmaceutical Applications

The compound [18F]RP 62203, a derivative of 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide, has been synthesized for use in radiopharmaceutical applications, particularly as a selective ligand for studying serotonin receptors (5-HT2) via positron emission tomography (PET) scanning. This highlights its potential use in medical imaging, especially in brain imaging to study serotonin-related processes (Lasne et al., 1994).

Structural and Molecular Modeling Studies

Studies on the molecular structures of various derivatives of 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide, such as naphtho[1,8-cd][1,2]dithiole and its oxidized forms, have been conducted. These studies provide insights into the structural properties and potential chemical reactivities of these compounds. Understanding these properties is crucial for their application in various fields, including material science and organic synthesis (Aucott et al., 2004).

Preparation and Characterization of Complexes

Research on the preparation and characterization of bimetallic iridium(II) complexes containing derivatized bridging naphthalene-1,8-disulfur or 4,5-dithiolato acephenanthrylene ligands, which include derivatives of 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide, has been conducted. These complexes are of interest in the field of inorganic chemistry, particularly for their potential applications in catalysis and material science (Aucott et al., 2004).

Safety and Hazards

2H-Naphth(1,8-cd)isothiazole 1,1-dioxide is classified as a skin irritant . Safety instructions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition .

Properties

IUPAC Name

2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-14(13)9-6-2-4-7-3-1-5-8(11-14)10(7)9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBYPSNNFBRLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NS(=O)(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209060
Record name 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-72-5
Record name 2H-Naphth[1,8-cd]isothiazole, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-naphth[1,8-cd]isothiazole 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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